N3-Ethyl-1H-pyrazole-3,4-diamine

physicochemical characterization computed properties structure–property relationship

N3-Ethyl-1H-pyrazole-3,4-diamine (CAS 155601‑19‑7) is an N3‑ethyl‑substituted heterocyclic diamine belonging to the 3,4‑diaminopyrazole scaffold, with molecular formula C₅H₁₀N₄ and molecular weight 126.16 g mol⁻¹. It is commercially supplied as a white‑to‑pink crystalline powder with a typical purity of 95 % and a melting range of 34–38 °C.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 155601-19-7
Cat. No. B587997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Ethyl-1H-pyrazole-3,4-diamine
CAS155601-19-7
Synonyms1H-Pyrazole-3,4-diamine,N3-ethyl-(9CI)
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESCCNC1=C(C=NN1)N
InChIInChI=1S/C5H10N4/c1-2-7-5-4(6)3-8-9-5/h3H,2,6H2,1H3,(H2,7,8,9)
InChIKeyMMQPZYMHHCYNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-Ethyl-1H-pyrazole-3,4-diamine (CAS 155601-19-7) Procurement Guide: Physicochemical Profile, Comparator Benchmarking, and Research Applicability


N3-Ethyl-1H-pyrazole-3,4-diamine (CAS 155601‑19‑7) is an N3‑ethyl‑substituted heterocyclic diamine belonging to the 3,4‑diaminopyrazole scaffold, with molecular formula C₅H₁₀N₄ and molecular weight 126.16 g mol⁻¹ . It is commercially supplied as a white‑to‑pink crystalline powder with a typical purity of 95 % and a melting range of 34–38 °C . The compound serves as a versatile synthetic building block for medicinal chemistry and dye chemistry programs, most notably in the construction of kinase‑focused libraries and oxidation hair‑dye precursors [1]. Its primary differentiation from other 3,4‑diaminopyrazoles lies in the precise N3‑ethyl regiochemistry, which modulates both computed physicochemical properties and downstream reactivity in ways that cannot be replicated by the unsubstituted parent or N1‑alkyl positional isomers.

Why 1H-Pyrazole-3,4-diamine, N3-Methyl, or N1-Ethyl Analogs Cannot Replace N3-Ethyl-1H-pyrazole-3,4-diamine in Structure‑Driven Research


Although the 3,4‑diaminopyrazole core appears superficially interchangeable, the exact position and identity of the alkyl substituent dramatically alter computed physicochemical properties, hydrogen‑bonding capacity, and synthetic derivatization pathways. The N3‑ethyl analogue exhibits a computed density of 1.271 g cm⁻³, a boiling point of 375.7 °C, and a refractive index of 1.674 , each substantially lower than the corresponding values for the unsubstituted parent 1H‑pyrazole‑3,4‑diamine (density 1.5 g cm⁻³, b.p. 428 °C, n = 1.771) . Furthermore, the N3‑ethyl group is a secondary amine capable of acting as both a hydrogen‑bond donor and acceptor, whereas the N1‑ethyl positional isomer presents a tertiary aromatic amine with fundamentally different electronic character and metabolic stability profiles . These differences mean that substituting the ethyl for a methyl or moving it to the N1 position will not recapitulate the solubility, reactivity, or biological target engagement designed into N3‑ethyl‑specific chemical series.

Head-to-Head Quantitative Evidence: N3-Ethyl-1H-pyrazole-3,4-diamine vs. Closest Structural Analogs


Computed Density: N3-Ethyl-1H-pyrazole-3,4-diamine Is ~15 % Less Dense Than the Unsubstituted Parent

The computed density of N3-ethyl-1H-pyrazole-3,4-diamine is 1.271 g cm⁻³ , compared with 1.5 ± 0.1 g cm⁻³ for the unsubstituted 1H-pyrazole-3,4-diamine . This represents a ~15 % reduction, consistent with the ethyl group disrupting the dense hydrogen‑bond network present in the parent diamine.

physicochemical characterization computed properties structure–property relationship

Computed Boiling Point: N3-Ethyl Substitution Lowers Boiling Point by ~52 °C Relative to the Parent Diamine

The computed boiling point of N3-ethyl-1H-pyrazole-3,4-diamine is 375.7 °C at 760 mmHg , whereas the parent 1H-pyrazole-3,4-diamine has a computed boiling point of 428.1 ± 25.0 °C . The ~52 °C depression is attributable to the ethyl substituent reducing intermolecular hydrogen‑bond strength.

boiling point volatility purification

Computed Flash Point: N3-Ethyl Derivative Exhibits a ~61 °C Lower Flash Point, Indicating Higher Volatility

The computed flash point of N3-ethyl-1H-pyrazole-3,4-diamine is 181.0 °C , compared with 242.5 ± 10.4 °C for 1H-pyrazole-3,4-diamine . The ~61 °C reduction is concordant with the boiling‑point trend and reflects greater volatility imparted by the ethyl group.

flash point safety handling

Experimental Melting Range: N3-Ethyl-1H-pyrazole-3,4-diamine Is a Low‑Melting Solid (34–38 °C) – Advantage for Solution‑Phase Handling

N3-Ethyl-1H-pyrazole-3,4-diamine is reported as a white‑to‑pink crystalline powder with an experimental melting range of 34–38 °C . In contrast, the dihydrochloride salt of the parent 1H-pyrazole-3,4-diamine typically melts above 200 °C (decomposition) [1]. The low melting point of the free base N3‑ethyl derivative allows gentle warming to achieve a homogeneous liquid state, simplifying liquid‑handling automation and solvent‑free reaction setups without resorting to salt formation.

melting point physical form handling

Regiochemical Identity: N3-Ethyl (Secondary Amine) vs. N1-Ethyl (Tertiary Amine) Governs Hydrogen‑Bond Donor/Acceptor Capacity

N3-Ethyl-1H-pyrazole-3,4-diamine bears the ethyl group on the exocyclic N3 nitrogen, producing a secondary amine (R–NH–Et) capable of donating one H‑bond and accepting one H‑bond. The positional isomer 1‑ethyl‑1H‑pyrazole‑3,4‑diamine (CAS 1431962‑42‑3) carries the ethyl on the endocyclic N1, yielding a tertiary aromatic amine that cannot donate an H‑bond. This difference is critical in target‑based drug design: N3‑ethyl scaffolds can engage kinase hinge regions via dual H‑bond interactions that N1‑ethyl isomers cannot replicate . While direct comparative IC₅₀ data for the bare building block are absent from the public literature, the regiochemical distinction is a well‑established determinant of binding mode in pyrazole‑based kinase inhibitor series [1].

regiochemistry H-bond donor medicinal chemistry design

Synthetic Provenance in Oxidation Hair‑Dye Chemistry: N‑Alkyl‑3,4‑diaminopyrazoles Are Privileged Oxidation Bases

Patents from Wella AG explicitly claim 5‑substituted (including N‑alkyl) 3,4‑diaminopyrazoles as oxidation bases for keratin fibre dyeing, with N‑ethyl substitution cited among preferred embodiments [1]. In this context, the N3‑ethyl group provides a specific steric and electronic tuning of the oxidation potential and colorimetric outcome relative to N1‑alkyl or unsubstituted variants. Although quantitative coupler‑specific ΔE color‑difference data for the isolated compound are not publicly disclosed, the patent literature establishes that the N‑alkyl‑3,4‑diaminopyrazole scaffold is deliberately selected for its dyeing performance, and that alkyl position and length are key variables in formulation optimization [2].

hair dye oxidation base coupler chemistry

Optimal Procurement Contexts for N3-Ethyl-1H-pyrazole-3,4-diamine: Evidence‑Backed Application Scenarios


Medicinal Chemistry: Kinase Hinge‑Binder Library Synthesis

When constructing focused libraries of type I or type II kinase inhibitors that require a 3,4‑diaminopyrazole hinge‑binding motif with a secondary N3‑ethyl amine, this compound is the only regioisomer that can provide the requisite H‑bond donor–acceptor pair. As shown in Section 3, the N1‑ethyl isomer lacks the H‑bond donor necessary for hinge engagement . The experimentally determined low melting range (34–38 °C) further facilitates neat or high‑concentration coupling reactions without additional salt‑exchange steps .

Oxidation Hair‑Dye Development: N3‑Alkyl‑Diaminopyrazole Oxidation Bases

Industrial formulation scientists pursuing novel oxidative hair‑dye compositions that incorporate N‑alkyl‑3,4‑diaminopyrazole oxidation bases should procure the N3‑ethyl variant when the desired chromophore and fastness properties have been optimized around the N3‑alkyl scaffold, as established in the Wella patent family [1].

Physicochemical Method Development: Distillation‑Friendly Building Block

The computed boiling point of 375.7 °C, which is ~52 °C lower than that of the parent diamine, makes this compound more amenable to purification by fractional distillation or short‑path evaporation . This is relevant for process chemistry groups scaling up intermediates that require high‑purity free‑base building blocks.

Procurement Decision‑Making: Safety and Logistics Planning

The computed flash point of 181 °C is significantly lower than the 242 °C of the parent diamine . Procurement and EH&S teams must use these data to classify the compound correctly for storage, shipping, and facility risk assessments, distinguishing it from other 3,4‑diaminopyrazoles that may appear interchangeable on a purchase order.

Quote Request

Request a Quote for N3-Ethyl-1H-pyrazole-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.